molecular formula C14H18N2O3S B4530958 N-methyl-2-[(methylsulfonyl)(phenyl)amino]-N-prop-2-yn-1-ylpropanamide

N-methyl-2-[(methylsulfonyl)(phenyl)amino]-N-prop-2-yn-1-ylpropanamide

Cat. No.: B4530958
M. Wt: 294.37 g/mol
InChI Key: MFZYJSRADLLIPX-UHFFFAOYSA-N
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Description

N-methyl-2-[(methylsulfonyl)(phenyl)amino]-N-prop-2-yn-1-ylpropanamide is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.10381361 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to study the drug metabolism of biaryl-bis-sulfonamide compounds, specifically for the production of mammalian metabolites using microbial systems. For example, a study demonstrated the production of mammalian metabolites of a biaryl-bis-sulfonamide compound using Actinoplanes missouriensis. This approach facilitated the generation of significant amounts of metabolites for structural characterization, underscoring the utility of biocatalysis in understanding drug metabolism pathways (Zmijewski et al., 2006).

Analytical Method Development

Sensitive and specific analytical methods have been developed for determining the presence of sulfonamide compounds in biological samples. One study reported on a high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS-MS) method for detecting a growth hormone secretagogue, showcasing the capability for precise measurement at picogram levels in human plasma (Constanzer et al., 1997).

Novel Therapeutic Agents

Research into sulfonamide compounds has also explored their potential as therapeutic agents beyond traditional applications. For instance, novel phenylamide or biaryl urea NPY Y(5) receptor antagonists have been studied for their role in appetite regulation, highlighting the therapeutic potential of sulfonamide derivatives in obesity treatment (Mullins et al., 2008).

Chemical Synthesis and Evaluation

Sulfonamide compounds have been synthesized and evaluated for various biochemical activities, including as inhibitors for specific enzymes. A study on the synthesis of benzenesulfonamides demonstrated their effectiveness as inhibitors of membrane-bound phospholipase A2, indicating potential applications in reducing myocardial infarction size (Oinuma et al., 1991).

Water Soluble Prodrugs

The development of water-soluble prodrugs for sulfonamide groups has been investigated, aiming at enhancing the bioavailability of drugs containing the sulfonamide moiety. This research underscores the versatility of sulfonamide compounds in drug design and development (Larsen et al., 1988).

Properties

IUPAC Name

N-methyl-2-(N-methylsulfonylanilino)-N-prop-2-ynylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-11-15(3)14(17)12(2)16(20(4,18)19)13-9-7-6-8-10-13/h1,6-10,12H,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZYJSRADLLIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC#C)N(C1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.